6-Hydroxymethyl Exemestane-d3

Aromatase Inhibition Steroidal AI Metabolite Pharmacology

Quantifying exemestane's active metabolite MII without matrix effect errors demands a mass-shifted internal standard. Unlabeled 6-hydroxymethyl exemestane causes co-elution and ion suppression, compromising assay accuracy. - +3 Da mass shift enables co-elution with distinct MS/MS detection, meeting FDA/EMA bioanalytical guidance. - Essential for CYP3A4/5 phenotyping, DDI studies, and PK/PD modeling in exemestane therapy. - Available as ready-to-use solution or neat solid for validated LC-MS/MS workflows.

Molecular Formula C20H24O3
Molecular Weight 315.4 g/mol
Cat. No. B12413149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymethyl Exemestane-d3
Molecular FormulaC20H24O3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO
InChIInChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3
InChIKeyMNBSDZVEXCMDRX-XWURDPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxymethyl Exemestane-d3 Standard


6-Hydroxymethyl Exemestane-d3 (FCE 27472-d3) is a stable, deuterium-labeled analog of 6-hydroxymethyl exemestane, a major oxidative metabolite of the irreversible steroidal aromatase inhibitor exemestane. This compound is specifically designed for use as an internal standard in LC-MS/MS-based quantification assays for exemestane and its metabolites in biological matrices [1], [2], . The compound incorporates three deuterium atoms, resulting in a molecular weight of 315.42 g/mol (C20H21D3O3), a +3 Da mass shift from the unlabeled metabolite (312.40 g/mol), which is critical for its distinct mass spectrometric detection and quantification accuracy [3], .

Deuterium-labeled internal standard for LC-MS/MS metabolite quantification
+3 Da mass shift enables distinct analyte-ISTD peak resolution
Designed for exemestane metabolite tracking in biological research matrices

6-Hydroxymethyl Exemestane-d3: Why Deuterium Matters


Unlabeled 6-hydroxymethyl exemestane (FCE 27472) is chemically identical to the target analyte in biological samples, making it completely unsuitable as an internal standard for quantification. Its use would lead to peak co-elution and ion suppression artifacts, critically compromising assay precision, accuracy, and limit of detection. The deuterated analog, with its +3 Da mass shift, co-elutes with the analyte but is distinguishable by mass spectrometry, allowing for precise correction of matrix effects and sample-to-sample variability [1], . This distinction is fundamental for any validated bioanalytical method intended for pharmacokinetic or drug metabolism studies [2], [3].

Labeled ISTD (d3)
Unlabeled metabolite
Mass discrimination
+3 Da shift enables distinct MS signal
No mass offset; co-elutes with analyte
Matrix-effect correction
Corrects ion suppression and variability
May introduce ion suppression artifacts
Quantification reliability
Supports method precision and accuracy
May compromise accuracy and LLOQ

Evidence for 6-Hydroxymethyl Exemestane-d3


Aromatase Inhibition Potency Comparison

6-Hydroxymethyl exemestane (the unlabeled parent of the -d3 compound) is a significantly weaker aromatase inhibitor than exemestane itself. This differentiates its primary role as a metabolite marker rather than an active pharmacological agent. The deuterated analog inherits this structural and pharmacological profile, making it a suitable internal standard for the metabolite but not a substitute for the parent drug in functional assays. [1]

Aromatase inhibition
Head-to-head
6-OH-exemestane IC50 2,300 nM vs exemestane 27 nM
85-fold higher IC50
Reported metabolite marker, not primary inhibitor
In vitro placental aromatase assay
Aromatase Inhibition Steroidal AI Metabolite Pharmacology

Predominant CYP3A4-Mediated Metabolic Pathway

The formation of 6-hydroxymethyl exemestane (MII) is a primary route of exemestane metabolism, primarily catalyzed by CYP3A4. The catalytic efficiency (Clint) of CYP3A4 for this pathway is 840 nl/pmol P450 × min, which is at least 4-fold higher than that of other P450 isoforms tested. This high efficiency underscores the metabolic significance of the MII pathway, validating the need for its deuterated analog as a critical internal standard in studies of exemestane pharmacokinetics and drug-drug interactions [1], [2].

CYP3A4 metabolism
Method context
Clint 840 nl/pmol P450·min
≥4-fold higher than other P450s
Supports MII pathway as primary metabolic route
Recombinant CYP incubation
Drug Metabolism CYP3A4 Exemestane Clearance

Mass Shift for LC-MS/MS Discrimination

The molecular weight of 6-Hydroxymethyl Exemestane-d3 (315.42 g/mol) is precisely 3 mass units higher than that of the unlabeled 6-hydroxymethyl exemestane (312.40 g/mol) , . This mass difference is the fundamental principle enabling its use as an internal standard in mass spectrometry. The +3 Da shift ensures the analyte and internal standard signals are distinct, allowing for precise peak integration and ratio calculation, which corrects for ionization variability and instrument drift [1].

Mass shift
Specification review
315.42 g/mol (d3)
+3.02 Da vs unlabeled
Enables distinct MS detection for ISTD use
Physicochemical property
Stable Isotope Labeling LC-MS/MS Internal Standard

Applications of 6-Hydroxymethyl Exemestane-d3


Clinical Pharmacokinetic Studies

Use as the stable isotope-labeled internal standard for the precise LC-MS/MS quantification of the 6-hydroxymethyl exemestane metabolite in human plasma from patients undergoing exemestane therapy. This is essential for determining the drug's clearance, exposure, and the impact of genetic polymorphisms in CYP3A4/5 on drug metabolism [1], [2].

In Vitro Drug-Drug Interaction Studies

Employ as a key analytical tool to quantify the formation rate of the MII metabolite in human liver microsome or hepatocyte incubations. This data is critical for identifying and characterizing the effect of co-administered drugs on CYP3A4-mediated metabolism of exemestane [1], [3].

Bioanalytical Method Development and Validation

Utilize as the internal standard during the development and validation of novel LC-MS/MS methods for exemestane and its metabolites. Its use is a cornerstone of bioanalytical guidance (e.g., FDA, EMA) for achieving the required accuracy, precision, and reproducibility for regulatory submissions [1], [4].

Application
Selection Property
Validation Focus
Metabolite quantification in human plasma research matrices
Stable isotope-labeled internal standard (SIL-IS)
Matrix-effect correction and precision in bioanalytical assays
In vitro CYP-mediated metabolism studies
Deuterium-labeled MII metabolite standard
CYP3A4/5 pathway activity and DDI assessment
Bioanalytical method development
ISTD for LC-MS/MS assay calibration
Accuracy, precision, and reproducibility per research guidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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